molecular formula C5H5NOS B3293162 1-Isothiazol-4-yl-ethanone CAS No. 88511-36-8

1-Isothiazol-4-yl-ethanone

Cat. No.: B3293162
CAS No.: 88511-36-8
M. Wt: 127.17 g/mol
InChI Key: AHFVHNRSWSMVKW-UHFFFAOYSA-N
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Description

1-Isothiazol-4-yl-ethanone is an organic compound with the molecular formula C5H5NOS. It is a member of the isothiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Biochemical Analysis

Biochemical Properties

Thiazoles, including 1-Isothiazol-4-yl-ethanone, have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. Specific interactions of this compound with enzymes or proteins have not been reported in the literature.

Molecular Mechanism

Thiazoles have been found to exert their effects through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isothiazol-4-yl-ethanone can be synthesized through several methods. One common approach involves the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers, using inexpensive and inactive sulfur sources such as sodium sulfide. This one-pot transformation offers excellent functional group tolerance . Another method involves the Rh-catalyzed transannulation of 1,2,3-thiadiazoles with alkyl, aryl, and heteroaryl nitriles, providing a wide variety of isothiazoles via an α-thiavinyl Rh-carbenoid intermediate .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

1-Isothiazol-4-yl-ethanone is similar to other isothiazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the unique reactivity of its ethanone group. This makes it a versatile compound with distinct chemical and biological properties, allowing for a wide range of applications in various fields .

Properties

IUPAC Name

1-(1,2-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4(7)5-2-6-8-3-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFVHNRSWSMVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311716
Record name 1-(4-Isothiazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-36-8
Record name 1-(4-Isothiazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88511-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Isothiazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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